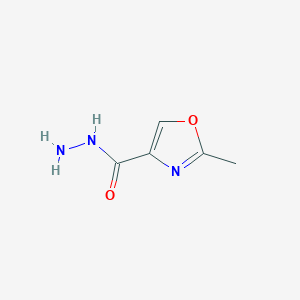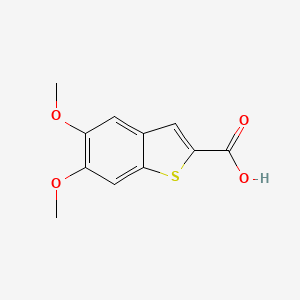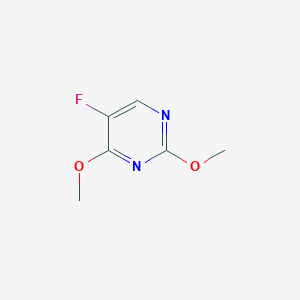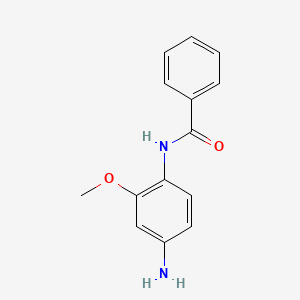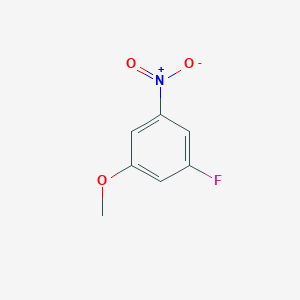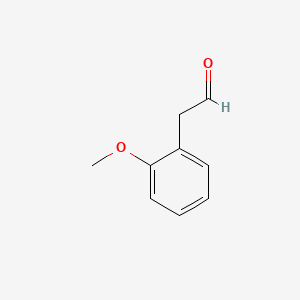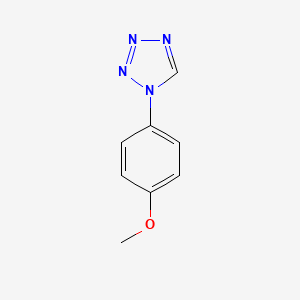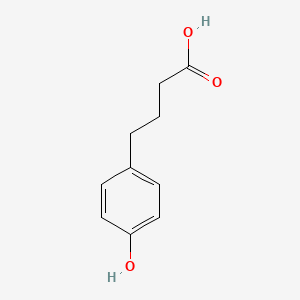
4-(4-Hydroxyphenyl)butanoic acid
Descripción general
Descripción
4-(4-Hydroxyphenyl)butanoic acid, also known as 4-Carboxypropylphenol, is a compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 4-(4-Hydroxyphenyl)butanoic acid can be achieved through the demethylation of 4-(4-Methoxyphenyl)butyric acid . This process involves dissolving 4-(4-Methoxyphenyl)butyric acid in 48% Hydrobromic acid (HBr) and Acetic acid (AcOH), and then heating the solution at 150°C overnight . The resulting mixture is concentrated in vacuo and the residue is dissolved in Ethyl Acetate (EtOAc) .Molecular Structure Analysis
The IUPAC name for 4-(4-Hydroxyphenyl)butanoic acid is 4-(4-hydroxyphenyl)butanoic acid . The InChI code for this compound is 1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) .Physical And Chemical Properties Analysis
4-(4-Hydroxyphenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 180.2 .Aplicaciones Científicas De Investigación
Application in Drug Delivery Systems
- Summary of the Application: 4-(4-Hydroxyphenyl)butanoic acid has been used in the creation of a soy protein-based hydrogel for controlled drug delivery in oral cavity bacterial infections . This hydrogel was created using microwave-assisted grafting of acrylic acid and 4-(4-Hydroxyphenyl)butanoic acid onto soy protein isolate .
- Methods of Application or Experimental Procedures: The hydrogel was prepared via graft copolymerization using N,N-methylene-bis-acrylamide and potassium persulphate as the cross-linker and initiator, respectively . The properties of the synthesized polymeric hydrogels were analyzed using various techniques such as Fourier transform infrared spectroscopy, liquid chromatography−mass spectrometry (LCMS), nuclear magnetic resonance1H-NMR, X-ray diffraction (XRD), transmission electron microscopy (TEM), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) .
- Results or Outcomes Obtained: The hydrogel was found to be noncytotoxic, polycrystalline in nature with a network structure having good porosity, increased thermal stability, and pH-responsive behavior . It was investigated for the sustained and controlled drug delivery system for the release of model drug ciprofloxacin at basic pH for its utilization against bacterial infection in oral cavity .
Application in Organic Solvent Free Synthesis
- Summary of the Application: 4-(4-Hydroxyphenyl)butanoic acid has been used in an organic solvent free process for the synthesis of LY518674 . LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is used in the treatment of dyslipidemia .
- Methods of Application or Experimental Procedures: The synthesis involves the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid . The process is mild and efficient, and the product is easily obtained by direct crystallization from the reaction mixture .
- Results or Outcomes Obtained: The process provides a key intermediate in the synthesis of LY518674 . This method is advantageous as it avoids the use of organic solvents, making it more environmentally friendly .
Application in Organic Solvent Free Synthesis
- Summary of the Application: 4-(4-Hydroxyphenyl)butanoic acid has been used in an organic solvent free process for the synthesis of LY518674 . LY518674 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, which is used in the treatment of dyslipidemia .
- Methods of Application or Experimental Procedures: The synthesis involves the demethylation of 4-(4-methoxyphenyl)butanoic acid to produce 4-(4-hydroxyphenyl)butanoic acid . The process is mild and efficient, and the product is easily obtained by direct crystallization from the reaction mixture .
- Results or Outcomes Obtained: The process provides a key intermediate in the synthesis of LY518674 . This method is advantageous as it avoids the use of organic solvents, making it more environmentally friendly .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-hydroxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDBNDAYNLGKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20299550 | |
| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxyphenyl)butanoic acid | |
CAS RN |
7021-11-6 | |
| Record name | 4-Hydroxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 131303 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7021-11-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

